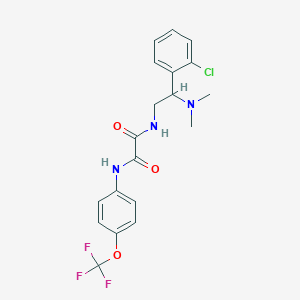

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a type of oxalamide derivative. Oxalamides are known for their diverse range of applications in medicinal chemistry and as intermediates in organic synthesis. The specific structure of this compound suggests potential interactions with various biological targets due to the presence of chlorophenyl and trifluoromethoxy phenyl groups, which are commonly seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of oxalamide derivatives can be achieved through various synthetic routes. One such method is described in a novel one-pot synthetic approach that utilizes 3-(2-nitroaryl)oxirane-2-carboxamides as precursors. This method involves a classical Meinwald rearrangement followed by a new rearrangement sequence, which is operationally simple and high yielding. This approach provides a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides .

Molecular Structure Analysis

The molecular structure of oxalamide derivatives can exhibit interesting features such as intramolecular hydrogen bonding and specific conformational arrangements. For instance, an oxalamide compound with a 1,2-phenylene backbone has been shown to have its carbonyl groups in an antiperiplanar conformation, which is stabilized by intramolecular N-H...O and N-H...N interactions forming S(5)S(5) and S(6) ring motifs, respectively . Although the specific molecular structure of this compound is not detailed in the provided papers, similar intramolecular interactions may be expected due to the oxalamide core.

Chemical Reactions Analysis

Oxalamides can participate in various chemical reactions due to their functional groups. The presence of carbonyl groups allows for the possibility of nucleophilic addition reactions, while the amide linkages can engage in hydrogen bonding, which can influence the compound's reactivity and interaction with solvents or other molecules. The provided papers do not detail specific reactions for the compound , but the general behavior of oxalamides can be inferred .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives are influenced by their molecular structure. For example, the presence of a helical supramolecular assembly in an oxalamide compound can affect its solubility and interaction with other molecules, such as trapping a molecule of dimethyl sulfoxide through hydrogen bonding . The antiperiplanar conformation of the carbonyl groups and the intramolecular hydrogen bonding patterns contribute to the stability and potential supramolecular assembly of these compounds. While the specific properties of this compound are not discussed, similar oxalamide compounds provide insight into the types of physical and chemical properties that may be exhibited.

Wissenschaftliche Forschungsanwendungen

Environmental Occurrence and Toxicity

Research on compounds similar to N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, such as triclosan, indicates their widespread presence in the environment due to partial elimination in sewage treatment plants. These compounds have been detected in various environmental compartments, including sewage treatment plants, natural waters, and sediments, as well as in drinking water. The high hydrophobicity of such compounds allows them to accumulate in fatty tissues, leading to their detection in fish and human samples (Bedoux et al., 2012).

Toxicological Impact

The toxicity of similar environmental contaminants has been demonstrated towards aquatic organisms, with effects including cytotoxic, genotoxic, and endocrine disruptor impacts. The excessive use of these compounds raises concerns about the potential for increasing the risk of resistant bacteria strains (Bedoux et al., 2012).

Degradation and Transformation

Compounds like this compound can undergo various degradation processes, potentially forming more toxic and persistent compounds. This includes transformation into chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation (Bedoux et al., 2012).

Eigenschaften

IUPAC Name |

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClF3N3O3/c1-26(2)16(14-5-3-4-6-15(14)20)11-24-17(27)18(28)25-12-7-9-13(10-8-12)29-19(21,22)23/h3-10,16H,11H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRIJEYPSJPIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2526736.png)

![N-(5-chloro-2-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526740.png)

![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)

![3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2526743.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)

![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)

![Spiro[2.4]heptan-5-amine](/img/structure/B2526757.png)